PROTAC Linker 2

Description

Properties

IUPAC Name |

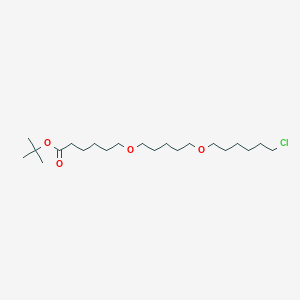

tert-butyl 6-[5-(6-chlorohexoxy)pentoxy]hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41ClO4/c1-21(2,3)26-20(23)14-8-6-11-17-25-19-13-7-12-18-24-16-10-5-4-9-15-22/h4-19H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFCLXINSZPNKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCOCCCCCOCCCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Design Principles and Structural Architectures of Protac Linkers, with Emphasis on Features Evident in Exemplar Linker 2 Structures

Fundamental Considerations in Linker Design for PROTACs

Several key parameters guide the rational design of PROTAC linkers:

Linker Length and its Influence on Ternary Complex Formation GeometryThe length of a PROTAC linker is critical for establishing the optimal proximity and orientation between the target protein of interest (POI) and the E3 ubiquitin ligase. An appropriately sized linker facilitates the formation of a stable ternary complex, which is essential for efficient ubiquitination and subsequent proteasomal degradation. Conversely, linkers that are too short can lead to steric hindrance, preventing effective complex formation, while overly long linkers may result in a loss of specificity or efficacy by allowing the components to adopt non-productive conformationsarxiv.orgwindows.netbroadpharm.commdpi.comelifesciences.orgsinopeg.combocsci.com. For instance, variations in linker length, even by a single atom, have been shown to significantly alter isoform selectivity in some PROTAC systemsnih.gov.

"PROTAC Linker 2" (Boc-C5-O-C5-O-C6-Cl) features a chain of approximately 16 atoms (excluding the Boc group's contribution to the amine attachment point and the chlorine atom), comprising aliphatic chains and ether linkages. This length is typical for linkers that aim to span the distance required for effective ternary complex formation, balancing the need for proximity with the avoidance of steric clashes arxiv.orgwindows.netbroadpharm.commdpi.comelifesciences.orgsinopeg.com.

Linker Rigidity and Flexibility in Facilitating Optimal Molecular InteractionsThe balance between linker rigidity and flexibility is crucial for PROTAC activity. Flexible linkers, often composed of aliphatic chains and polyethylene (B3416737) glycol (PEG) units, can adapt to various spatial configurations, potentially enhancing interactions within the ternary complexarxiv.orgacs.orgcreative-biolabs.comresearchgate.netnih.govbiorxiv.orgbocsci.com. However, excessive flexibility can lead to less predictable interactions and a loss of conformational stability. Introducing rigid elements, such as cyclic structures or specific chemical functionalities, can help to lock the PROTAC into a more defined conformation, thereby stabilizing the ternary complex and potentially improving potency and selectivitycreative-biolabs.comresearchgate.netbocsci.comrsc.orgbiorxiv.orgresearchgate.net.

The chemical structure of "this compound" (Boc-C5-O-C5-O-C6-Cl), with its ether linkages and multiple aliphatic carbon chains, suggests a degree of inherent flexibility. This flexibility allows the linker to adapt to the conformational requirements of the ternary complex, facilitating optimal interactions between the POI and the E3 ligase arxiv.orgacs.orgcreative-biolabs.comresearchgate.netnih.govbiorxiv.org.

Classification of PROTAC Linker Chemistries

PROTAC linkers can be broadly categorized based on their chemical composition and structural characteristics.

Flexible Aliphatic and Polyethylene Glycol (PEG) LinkersFlexible linkers are the most prevalent class in PROTAC design, primarily consisting of aliphatic chains (e.g., alkyl, ether) and PEG units of varying lengthsbroadpharm.commdpi.combocsci.comcreative-biolabs.comnih.govbiorxiv.orgbocsci.comacs.orgdiva-portal.orgbroadpharm.com. These linkers are favored for their synthetic accessibility, tunable length, and inherent flexibility, which aids in the formation of the ternary complexbroadpharm.commdpi.combocsci.comcreative-biolabs.comnih.govbiorxiv.orgbocsci.comacs.orgdiva-portal.orgbroadpharm.com.

"this compound" (Boc-C5-O-C5-O-C6-Cl) fits within this category. Its structure, featuring multiple ether linkages and alkyl chains, classifies it as a flexible aliphatic and ether-based linker. Such linkers are widely employed due to their capacity to provide the necessary spatial separation and conformational adaptability required for effective target protein degradation arxiv.orgacs.orgcreative-biolabs.comresearchgate.netnih.govbiorxiv.orgbroadpharm.com.

Example Linker Characteristics

| Linker Name | Linker Type | Key Chemical Features | Approximate Length (atoms in main chain) | Flexibility |

| This compound | Flexible Aliphatic/Ether | Ether linkages, Alkyl chains (C5, C5, C6), Boc-protected amine, terminal chlorine | ~16 (excluding Boc) | High |

| PEG-based Linkers | Flexible Aliphatic/Ether (PEG) | Polyethylene glycol units | Variable (e.g., PEG3, PEG5) | High |

| Alkyl-based Linkers | Flexible Aliphatic | Saturated and unsaturated hydrocarbon chains | Variable | High |

Semi-Rigid and Rigid Linker Scaffolds, as seen in "PROTAC 2" type structures

Semi-rigid and rigid linkers introduce conformational constraints, which can lead to improved binding affinity and stability of the ternary complex. This rigidity can also enhance metabolic stability, a critical factor for therapeutic applications precisepeg.comnih.govfrontiersin.orgresearchgate.net. These linkers often incorporate cyclic or planar structural elements that limit rotational freedom.

Cyclical and heterocyclic motifs are frequently employed to impart rigidity to PROTAC linkers. These structures can also modulate physicochemical properties such as solubility and lipophilicity precisepeg.comfrontiersin.orgresearchgate.netresearchgate.net.

Piperazines and Piperidines: These saturated nitrogen-containing heterocycles are widely used due to their stability, chemical reactivity, and ability to improve aqueous solubility upon protonation precisepeg.comfrontiersin.orgresearchgate.netresearchgate.netwindows.net. Their incorporation can provide molecular rigidity, enhancing the formation of a stable ternary complex and improving the bioactive conformation of the PROTAC frontiersin.orgresearchgate.net. For example, ARV-471 features a piperidine-piperazine linker, which contributes to rigidity and potentially improves oral bioavailability by providing a protonation site researchgate.net. Similarly, piperazine (B1678402) moieties have been used in PROTACs to increase solubility and metabolic stability researchgate.net.

Triazoles: Synthesized typically via copper-catalyzed azide-alkyne cycloaddition (click chemistry), triazole moieties are metabolically stable and resistant to oxidative degradation precisepeg.com. Their planar and rigid nature contributes to the stabilization of the ternary complex through π-π stacking interactions and by pre-organizing the PROTAC for optimal binding precisepeg.com. Triazole-based linkers are common, accounting for approximately 6% of linkers in analyzed PROTACs explorationpub.com.

Cyclobutanes: These cyclic structures introduce rigidity and have been explored for their impact on degradation efficiency. For instance, a cis-cyclobutane linker in a PROTAC targeting EED led to a 15-fold more potent degradation of EED compared to a propyl linker, and it also improved the degradation of other PRC2 components and reduced H3K27me3 levels nih.gov. Studies have investigated the differences in degradation efficiency between cis- and trans-cyclobutane isomers, highlighting the sensitivity to linker stereochemistry nih.gov.

Aromatic rings and alkynyl groups are also utilized to introduce rigidity and specific electronic properties into PROTAC linkers.

Hybrid Linker Architectures

Hybrid linker architectures combine different types of structural motifs to leverage their complementary properties. For example, a linker might incorporate both a flexible PEG segment for solubility and a rigid aromatic or heterocyclic moiety for conformational control precisepeg.comexplorationpub.com. These designs aim to balance the need for flexibility to achieve ternary complex formation with the requirement for rigidity to stabilize the complex and enhance metabolic stability.

Influence of Linker Features on E3 Ligase and Target Protein Recruitment

The linker's characteristics profoundly influence the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation nih.govnih.govresearchgate.netcreative-biolabs.comelifesciences.orgnih.gov.

Ternary Complex Formation: The linker's length and rigidity are critical for bringing the POI and E3 ligase into close proximity in an optimal orientation for ubiquitination nih.govexplorationpub.comarxiv.orgrsc.org. A linker that is too short can cause steric hindrance, preventing ternary complex formation, while a linker that is too long may lead to a less defined or unstable complex, or even a "binary complex" where the PROTAC binds to only one of the target proteins nih.govexplorationpub.comarxiv.org. Rigid linkers, by pre-organizing the PROTAC, can often facilitate the formation of stable ternary complexes nih.govfrontiersin.orgresearchgate.net.

Degradation Potency and Selectivity: Optimal linker length and composition are essential for maximizing degradation potency (e.g., measured by DC50 values) nih.govexplorationpub.commdpi.com. For instance, PROTACs targeting TBK1 showed no degradation below a linker length of 12 atoms, with optimal potency observed for linkers between 12 and 29 atoms nih.gov. Similarly, VHL-based PROTACs targeting the estrogen receptor required an optimal linker length of 16 atoms for greater degradation frontiersin.org. Linker modifications can also impart selectivity; a slight increase in linker length in a lapatinib-based PROTAC shifted its selectivity from degrading both EGFR and HER2 to degrading only EGFR frontiersin.orgexplorationpub.com.

Physicochemical Properties: Linkers significantly impact PROTACs' physicochemical properties, including solubility, lipophilicity, and cell permeability precisepeg.comcreative-biolabs.comfrontiersin.orgresearchgate.netwindows.net. Rigid linkers, especially those incorporating polar heterocyclic motifs like piperazines, can enhance solubility and bioavailability, which are crucial for oral administration frontiersin.orgresearchgate.netresearchgate.net.

Summary of Linker Component Frequencies in PROTACs:

| Linker Type | Approximate Frequency | Key Characteristics |

| PEG-based | ~23-45% | Hydrophilic, flexible, good biocompatibility, versatile modification. May have reduced metabolic stability. |

| Alkyl-based | ~30-45% | Flexible, synthetically accessible, chemically stable. Can be hydrophobic, potentially limiting solubility. |

| Triazole-based | ~6-7% | Rigid, metabolically stable, synthesized via click chemistry. Contributes to linker stability and can stabilize ternary complexes. |

| Piperazine/Piperidine | ~4-12% | Rigid, improve solubility (upon protonation), enhance metabolic stability. Contribute to stable ternary complex formation. |

| Aromatic | Varies | Planar, rigid, contribute to linker stability and π-π stacking interactions for ternary complex stabilization. |

| Alkynyl | ~7% | Rigid, can be used in click chemistry to form triazoles. |

| Hybrid Architectures | Common | Combine flexible and rigid elements (e.g., PEG with heterocycles) to balance properties like solubility, rigidity, and stability. |

Note: Frequencies are approximate and based on analyses of PROTAC databases, which may vary depending on the dataset and time frame.

Synthetic Methodologies and Library Generation for Protac Linkers and Linker 2 Type Scaffolds

General Synthetic Strategies for PROTAC Linkers

The development of PROTACs often necessitates the synthesis of large libraries of linkers to optimize potency, selectivity, and pharmacokinetic properties. This is frequently achieved through modular, convergent, and divergent synthetic approaches explorationpub.commusechem.com.

Modular Synthesis Approaches

Modular synthesis involves the stepwise assembly of PROTAC linkers from well-defined, pre-functionalized building blocks. This strategy offers flexibility, allowing for the systematic variation of linker length, composition, and functional groups. Building blocks often include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and various heterocyclic scaffolds, which can be readily coupled using established chemical transformations broadpharm.comexplorationpub.com. For instance, PEG linkers are widely used due to their synthetic accessibility, flexibility, and ability to modulate solubility and physiochemical properties broadpharm.comexplorationpub.com. The ability to select from diverse functional groups on these building blocks, such as amines, azides, alkynes, and carboxylic acids, facilitates parallel synthesis and the generation of extensive PROTAC libraries broadpharm.com.

Convergent and Divergent Synthesis Routes

Convergent Synthesis is a strategy where larger, pre-assembled fragments are brought together in the final steps of the synthesis. This approach can be highly efficient for complex molecules like PROTACs, as it allows for the parallel synthesis of multiple fragments and their subsequent combination. For example, a common convergent approach involves synthesizing the E3 ligase ligand and the target protein ligand separately, each functionalized with complementary reactive groups, and then coupling them via the linker acs.org.

Divergent Synthesis typically starts from a common intermediate, from which multiple related compounds are generated by branching out. This is particularly useful for creating libraries of PROTACs where variations are introduced systematically. For instance, a bifunctional linker intermediate can be functionalized with different target protein ligands or E3 ligase ligands to explore structure-activity relationships (SAR) nih.gov.

Specific Chemical Reactions Employed in Linker Construction

A range of reliable and versatile chemical reactions are utilized for the construction and functionalization of PROTAC linkers, enabling efficient assembly and library generation.

Amide Coupling and Reductive Amination

Amide coupling is one of the most frequently employed reactions in PROTAC synthesis due to its robustness and the wide availability of carboxylic acid and amine building blocks nih.govmusechem.comacs.org. This reaction typically involves the activation of a carboxylic acid group (e.g., using HATU, EDC, or acyl chlorides) followed by reaction with a primary or secondary amine to form a stable amide bond musechem.comacs.org. This method is crucial for connecting linker fragments or attaching linker units to the target protein and E3 ligase ligands nih.govmusechem.comacs.org.

Reductive amination offers an alternative method for forming carbon-nitrogen bonds, commonly used to link amines with carbonyl compounds (aldehydes or ketones). This reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced to a stable amine, often using reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) musechem.comacs.org.

"Click Chemistry" Applications in Linker Synthesis (e.g., Azide-Alkyne Cycloaddition)

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has become a cornerstone in PROTAC synthesis nih.gov. This reaction efficiently forms a stable 1,2,3-triazole ring, linking two molecular fragments. The high yields, excellent functional group tolerance, and bioorthogonality of click chemistry make it ideal for convergent PROTAC assembly and library synthesis nih.gov. For example, an alkyne-functionalized ligand can be reacted with an azide-functionalized linker or ligand to create the PROTAC molecule nih.gov. The triazole moiety itself can also contribute to the linker's properties, offering rigidity and stability .

Other Cross-Coupling Reactions and Functional Group Interconversions

Beyond amide coupling and click chemistry, various cross-coupling reactions are employed to construct more complex linker architectures or attach functional groups. Palladium-catalyzed reactions such as Suzuki-Miyaura coupling (for C-C bond formation between aryl/vinyl halides and boronic acids), Sonogashira coupling (for C-C bond formation between aryl/vinyl halides and terminal alkynes), and Buchwald-Hartwig amination (for C-N bond formation between aryl halides and amines) are valuable tools musechem.comacs.org. These reactions allow for the introduction of rigid aromatic or heteroaromatic systems into linkers, which can influence the conformational dynamics of the PROTAC musechem.comacs.org.

Functional Group Interconversions (FGIs) are also essential throughout the synthesis of PROTAC linkers. These include standard transformations such as protection/deprotection of amines, alcohols, and carboxylic acids, oxidation/reduction reactions, and nucleophilic substitutions, all of which are critical for preparing the necessary building blocks and intermediates for linker assembly acs.org.

Structure Activity Relationship Sar Studies of Protac Linkers and Their Molecular Impact

Elucidating the Role of Linker Length in Ternary Complex Formation and Stability

The length of the linker is a critical parameter that governs the proximity and relative orientation of the target protein and the E3 ligase within the ternary complex. For PROTAC 2, which demonstrates significant degradation of WDR5 with a half-maximal degradation concentration (DC50) of approximately 0.05 µM (50 nM), the linker length is optimized for effective ternary complex formation. biorxiv.org

In comparative studies with other WDR5-targeting PROTACs, variations in linker length have demonstrated a significant impact on degradation efficiency. For instance, PROTACs with overly long and flexible linkers, such as those containing extended polyethylene (B3416737) glycol (PEG) chains, have shown reduced or no degradation of WDR5. nih.gov Conversely, PROTAC 2 features a shorter, more constrained four-carbon alkyl linker, which appears to be the optimal length for positioning WDR5 and VHL favorably for ubiquitin transfer. biorxiv.org This underscores the principle that an optimal linker length exists for each PROTAC system, as a linker that is too short may cause steric hindrance, preventing the simultaneous binding of both proteins, while one that is too long may not effectively bring the two proteins into the required proximity for efficient ubiquitination.

Interactive Table: Impact of Linker Type on WDR5 Degradation

| Compound | Linker Type | WDR5 Degradation |

|---|---|---|

| PROTAC 2 (Homer) | Short alkyl | Effective |

| PROTAC 1 | 4xPEG | Ineffective |

Impact of Linker Rigidity/Flexibility on Ternary Complex Conformation and Dynamics

The degree of rigidity or flexibility of the linker directly influences the conformational dynamics of the PROTAC and the resulting ternary complex. A rigid linker can reduce the entropic penalty associated with complex formation by pre-organizing the binding elements, thus favoring a specific and productive conformation.

PROTAC 2's linker is characterized by its relative rigidity, being a four-carbon alkyl chain. This contrasts with the highly flexible nature of the four-unit PEG linker found in the inactive "PROTAC 1". biorxiv.org The rigid nature of PROTAC 2's linker is thought to be beneficial for WDR5 degradation by minimizing unproductive binding modes and stabilizing the ternary complex in a conformation conducive to ubiquitination. biorxiv.org This rigidification can lead to a more stable ternary complex with a longer half-life, which has been correlated with enhanced protein degradation. biorxiv.org Some studies have even explored replacing flexible PEG units with more rigid structures like pyrazine to enhance ternary complex stability and cooperativity. biorxiv.org

While specific solution-state conformational analyses for PROTAC 2 are not extensively detailed in the available literature, studies on similar PROTACs with rigid linkers suggest that they are less likely to adopt a wide range of conformations in solution compared to their flexible counterparts. Molecular dynamics simulations on PROTACs with flexible linkers have shown a tendency for the two warhead moieties to engage in intramolecular interactions, which could potentially hinder binding to their respective target proteins. nih.gov The rigid design of PROTAC 2's linker may mitigate such unproductive self-association, thereby increasing the population of conformations available for target and E3 ligase binding.

The crystal structure of the quaternary complex of WDR5, VHL-ElonginC-ElonginB (VCB), and PROTAC 2 (Homer) has been solved and is available in the Protein Data Bank under the accession code 7Q2J . rcsb.orgebi.ac.ukwwpdb.orgthesgc.org This structure provides invaluable, high-resolution insights into the conformation of the linker within the ternary complex.

The crystallographic data reveals that the linker of PROTAC 2 adopts a specific, well-defined conformation that spans the interface between WDR5 and VHL. thesgc.org It positions the WDR5-binding and VHL-binding moieties in a precise orientation that facilitates favorable protein-protein interactions between the target and the E3 ligase, thereby stabilizing the ternary complex. The resolution of the crystal structure at 2.50 Å allows for a detailed analysis of the atomic interactions involving the linker and the surrounding amino acid residues of both proteins. rcsb.org

Interactive Table: Crystallographic Data for the WDR5-PROTAC 2-VCB Ternary Complex (PDB: 7Q2J)

| Parameter | Value |

|---|---|

| PDB ID | 7Q2J |

| Method | X-RAY DIFFRACTION |

| Resolution | 2.50 Å |

| R-Value Free | 0.293 |

Experimental Methodologies for Linker SAR Evaluation

A variety of biophysical techniques are employed to evaluate the structure-activity relationships of PROTAC linkers and to characterize the formation and stability of the ternary complex.

Surface Plasmon Resonance (SPR) is a powerful technique for measuring the kinetics (on- and off-rates) and affinity of binary and ternary complex formation in real-time. For PROTACs, SPR can be used to determine the binding affinity of the PROTAC to the target protein and the E3 ligase individually. More importantly, it can be used to quantify the formation and dissociation of the ternary complex, providing insights into the cooperativity of the system. nih.govnih.gov Cooperativity (alpha) is a measure of how the binding of one protein influences the PROTAC's affinity for the other. A positive cooperativity value (alpha > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.

Isothermal Titration Calorimetry (ITC) provides a thermodynamic profile of binding events. It directly measures the heat released or absorbed during a binding interaction, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. ITC is instrumental in confirming the binding of PROTAC 2 to WDR5, with a reported dissociation constant (KD) of 18 nM for this binary interaction. thesgc.org It can also be used to measure the thermodynamics of ternary complex formation.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to study the structure and dynamics of molecules in solution. For PROTACs, NMR can provide information on the solution conformation of the linker and how it changes upon binding to its target proteins.

Differential Scanning Fluorimetry (DSF) , also known as Thermal Shift Assay, can be used to assess the stabilization of a protein upon ligand binding. This can be applied to study the binding of a PROTAC to its target protein and E3 ligase.

Interactive Table: Biophysical Data for PROTAC 2 (Homer)

| Technique | Interaction | Parameter | Value |

|---|---|---|---|

| ITC | PROTAC 2 : WDR5 | K_D | 18 nM |

Molecular Docking and Dynamics Simulations for Conformational Sampling

The inherent flexibility of the linker moiety in Proteolysis Targeting Chimeras (PROTACs) presents a significant challenge in rational drug design, as it introduces a vast conformational space that dictates the geometry and stability of the ternary complex (TC). arxiv.orgacs.org Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for navigating this complexity. acs.org These techniques allow for the exploration of the linker's conformational landscape, providing critical insights into how its structure, length, and composition influence the formation of a productive TC, ultimately impacting degradation efficiency. arxiv.orgacs.org

Molecular Docking for Ternary Complex Prediction

Molecular docking is a primary computational tool used to predict the binding mode of a PROTAC within the interface of the target Protein of Interest (POI) and the E3 ligase. nih.gov Given the size and flexibility of the system, various strategies have been employed. One common approach involves protein-protein docking to generate models of the POI-E3 ligase complex, into which the PROTAC is subsequently docked. nih.gov For instance, in a study modeling the HDAC6-NH2-CRBN complex, the Schrödinger protein-protein docking workflow was used to generate complex conformations, which then served as templates for docking the PROTAC at the protein-protein interface. nih.gov

Another strategy is to model the PROTAC's conformation first, constraining the warhead and E3 ligand to their known binding poses, and then generating linker conformations to bridge the two. arxiv.org The PRosettaC protocol, for example, alternates between sampling the protein-protein interaction space and the PROTAC's own conformational space to build a model of the ternary complex. nih.gov This method requires inputs such as the structures of the POI and E3 ligase, each bound to its respective ligand, and a SMILES string for the full PROTAC. nih.gov It then constructs numerous random linker conformations that can connect the two ligands based on their positions in the docked solution. nih.gov

These docking approaches are crucial for rationalizing the structure-activity relationships (SAR) observed in empirical studies. nih.gov By visualizing the predicted binding modes, researchers can identify key interactions—such as hydrogen bonds or hydrophobic contacts—that stabilize the ternary complex. nih.gov For example, docking studies of PROTAC NH2 suggested that H-bond interactions between the linker's triazole group and Tyr151 from the E3 ligase CRBN were critical for TC stabilization. nih.gov However, the accuracy of these methods can be limited, and predicting crystal-like poses a priori remains a significant challenge. nih.gov

| Strategy | Description | Software/Protocol Examples | Application Example |

|---|---|---|---|

| Protein-Protein Docking First | First, model the interaction between the POI and E3 ligase. Then, dock the full PROTAC into the interface of the generated protein complex. | Schrödinger Protein-Protein Docking, FRODOCK, RosettaDock | Modeling the HDAC6-NH2-CRBN complex to identify stabilizing intermolecular interactions. nih.gov |

| PROTAC-Centric Modeling | Constrain the warhead and E3 ligand in their respective binding pockets and then computationally generate linker conformations to connect them. | PRosettaC, DeLinker | Used to design new PROTACs by finding linkers that can geometrically fit between the two protein-bound ligands. nih.govnih.gov |

| Global Docking | Perform a global protein docking experiment without the PROTAC to find potential low-energy interaction surfaces between the POI and E3 ligase. | MOE, PatchDock | Investigated multiple binding orientations between CRBN and BRD4, suggesting that different PROTACs can induce distinct TC assemblies. nih.gov |

Molecular Dynamics Simulations for Dynamic Insights

While molecular docking provides static snapshots of potential binding poses, molecular dynamics (MD) simulations offer a dynamic view of the PROTAC and the ternary complex, capturing the influence of linker flexibility over time. nih.govelifesciences.orgnih.gov MD simulations are crucial for assessing the stability of docked poses and for sampling the conformational ensemble of the PROTAC linker in various environments, from aqueous solution to the protein-bound state. acs.orgnih.gov

Atomistic MD simulations have shown that even with the warheads tightly bound to their respective proteins, the linker region can exhibit high flexibility, adopting a wide range of conformations. elifesciences.orgnih.govelifesciences.org This dynamic behavior is not merely random; it governs the essential motions of the entire degradation machinery. elifesciences.orgnih.govbiorxiv.org Studies on a series of dBET PROTACs revealed that different linkers, despite being attached to identical warheads, alter the residue-interaction networks within the ternary complex. elifesciences.orgnih.gov These linker-induced dynamic changes directly facilitate the proper positioning of surface lysine (B10760008) residues on the target protein into the catalytic pocket of the E2-ubiquitin complex, a prerequisite for successful ubiquitination. elifesciences.orgnih.govbiorxiv.org

Furthermore, MD simulations are used to investigate how the linker's chemical nature affects its conformational preferences and, consequently, its physicochemical properties. nih.gov Simulations of PROTACs in different solvents, such as water and chloroform (to mimic the apolar cell membrane), revealed a tendency for some PROTACs to adopt folded, compact conformations stabilized by intramolecular interactions. nih.govnih.gov This "chameleonicity" can mask polar surface area, which is correlated with improved cell permeability. nih.gov For instance, MD simulations comparing "PROTAC 1" and "PROTAC 2" (targeting BRD4) showed differences in their radius of gyration (Rgyr) and solvent-accessible 3D polar surface area (SA 3D PSA), which correlated with their observed cell permeability. nih.gov The study concluded that polyethylene glycol (PEG)-type linkers are more likely to adopt folded conformations than alkyl linkers, making them potentially more attractive for designing cell-permeable PROTACs. nih.gov

| PROTAC System/Focus | Key Finding | Implication for Design | Reference Compound(s) |

|---|---|---|---|

| CRBN-dBETx-BRD4BD1 Series | Linker flexibility governs the essential motions of the degradation complex, affecting the arrangement of surface lysines for ubiquitination. elifesciences.orgnih.govelifesciences.org | Linker design must consider not just static geometry but also the dynamic motions it induces in the ternary complex. | dBET1, dBET23, dBET57 |

| MZ1 and dBET6 in Solution | In aqueous solution, PROTACs can exhibit intramolecular hydrophobic interactions between the two warheads, which may compete with protein binding. nih.gov | The linker should be designed to balance flexibility with a conformational preference that favors an "open" state ready for binding. | MZ1, dBET6 |

| BRD4-targeting PROTACs (Permeability) | The propensity to adopt folded conformations with low polar surface area in apolar environments is correlated with high cell permeability. nih.gov | Incorporating motifs like PEG chains that promote intramolecular folding can enhance the cell permeability of PROTACs. | PROTAC 1, PROTAC 2 |

| dBET6 vs. dBET23 (Linker Orientation) | Subtle changes, such as the linker's attachment orientation, can lead to significantly different conformational ensembles in solution. digitellinc.com | The specific vector chosen for linker attachment is a critical design parameter that profoundly impacts conformational behavior. | dBET6, dBET23 |

Computational Approaches for Protac Linker Design and Optimization

Rationale for Computational Strategies in Overcoming Empirical Limitations

Historically, the development of effective PROTACs has been a largely empirical process, relying on extensive medicinal chemistry efforts and a "trial and error" approach to linker design. nih.govfoxchase.orgresearchgate.net This conventional method is often resource-intensive and time-consuming, with no guarantee of success. The sheer number of variables in linker design makes exhaustive experimental screening impractical. researchgate.net For instance, subtle changes in linker length or composition can dramatically impact the stability of the ternary complex and, consequently, the degradation efficiency. explorationpub.com

Ligand- and Structure-Based Computational Design Methodologies

Computational design methodologies for PROTAC linkers are broadly categorized into ligand-based and structure-based approaches. computabio.com Ligand-based methods analyze the features of known active molecules to inform the design of new ones, while structure-based methods rely on the three-dimensional structures of the target proteins. scienceopen.com

Molecular docking is a fundamental structure-based technique used to predict the binding orientation of a molecule within a protein's active site. scienceopen.com In the context of PROTACs, docking simulations can be used to model the ternary complex. A common approach involves separately docking the two ligand components of the PROTAC into their respective protein pockets (the POI and the E3 ligase) to estimate the minimal required linker length and optimal exit vectors. scienceopen.comexplorationpub.com This helps in assessing the steric compatibility between the PROTAC and the two proteins. scienceopen.com

However, the high flexibility of typical PROTAC linkers presents a significant challenge for standard docking algorithms. acs.org To address this, fragment-based linker design has emerged as a promising strategy. This approach involves identifying and connecting molecular fragments to form a complete linker. Computational methods can guide this process by predicting how different linker fragments will position the two binding moieties to facilitate a stable ternary complex. acs.orgnih.gov

While molecular docking provides a static snapshot of the ternary complex, Molecular Dynamics (MD) simulations offer a dynamic view, exploring the conformational flexibility of the PROTAC and the stability of the entire complex over time. scienceopen.comaganitha.ai MD simulations are crucial for understanding the behavior of the flexible linker, which can adopt numerous conformations that influence protein-protein interactions within the ternary complex. nih.govchemrxiv.org

By simulating the system's movements at an atomic level, MD can reveal:

The range of possible conformations the linker can adopt. chemrxiv.org

The stability of the key protein-protein interactions facilitated by the PROTAC. acs.org

How different linkers affect the dynamic arrangement of the complex, which is crucial for positioning lysine (B10760008) residues on the target protein for ubiquitination. nih.gov

Enhanced sampling MD techniques are often employed to thoroughly explore the vast conformational landscape of these complex systems, providing deeper insights into the structure-activity relationships that govern PROTAC efficacy. chemrxiv.orgnih.gov

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This technique can be applied to design PROTAC linkers by defining the key spatial and chemical features the linker must possess to properly orient the warhead and E3 ligand for effective ternary complex formation. Both ligand-based and structure-based pharmacophore models can be developed to guide the selection or design of linkers that satisfy the required geometric and chemical constraints for optimal activity. drugdiscoverypro.com

Machine Learning and Artificial Intelligence in De Novo Linker Generation

The limitations of traditional methods and the vastness of the chemical space have spurred the application of machine learning (ML) and artificial intelligence (AI) in PROTAC design. mdpi.comrsc.org These advanced computational tools are particularly powerful for de novo linker design, where novel molecular structures are generated from scratch. researchgate.netresearchgate.net

Generative models, a class of AI algorithms, have shown significant potential for designing novel PROTAC linkers. researchgate.netmdpi.com These models learn the underlying patterns and rules from existing chemical data to generate new molecules with desired properties. researchgate.net Unlike library-based screening, generative models can explore and expand the accessible chemical space, proposing unique and diverse linker scaffolds that may not be conceived through traditional medicinal chemistry intuition. mdpi.com

Several generative model architectures have been applied to linker design, including:

Recurrent Neural Networks (RNNs) : Used in models like Link-INVENT to generate linkers connecting two molecular fragments. nih.gov

Graph-Based Generative Models : Utilized by tools like DeLinker, these models can incorporate 3D structural information to design linkers that bridge two fragments in a specific spatial orientation. nih.govnih.gov

Reinforcement Learning (RL) : This approach can guide the generative process by rewarding the model for creating linkers with specific, desirable properties (e.g., optimal length, correct 3D shape, good physicochemical properties). mdpi.comchemrxiv.orgarxiv.org Models such as DRlinker, ShapeLinker, and PROTAC-INVENT employ RL to optimize the generated molecules. nih.govresearchgate.net

Table 1: Overview of Computational Models in PROTAC Linker Design

| Model/Method | Core Technology | Key Function | Reference(s) |

|---|---|---|---|

| DeLinker | Graph-based deep generative model | Generates or replaces linkers between two fragments using 3D structural data. | nih.govnih.gov |

| Link-INVENT | Recurrent Neural Network (RNN) with Reinforcement Learning | Generates favorable linkers to connect two specified molecules. | nih.gov |

| AIMLinker | Graph Neural Network (GNN) | Designs novel linkers from input fragments and filters for drug-like properties. | nih.govnih.gov |

| DRlinker | Deep Reinforcement Learning | Controls fragment linking to generate compounds with specific attributes like length and logP. | nih.gov |

| ShapeLinker | Reinforcement Learning on SMILES generator | Optimizes linkers based on 2D properties and a 3D point cloud alignment score. | nih.govarxiv.org |

| PROTAC-INVENT | Reinforcement Learning | Generates not only the linker's chemical structure (SMILES) but also its 3D binding conformation. | nih.govchemrxiv.orgresearchgate.net |

| ProLinker-Generator | GPT-based model with Transfer and Reinforcement Learning | Generates novel and effective linkers to expand the known chemical space. | mdpi.com |

Predictive Models for Linker-Mediated Ternary Complex Formation

The formation of a stable and conformationally competent ternary complex is considered a critical step for effective protein degradation. promegaconnections.comelsevierpure.com Computational models are invaluable for predicting the three-dimensional structure of this complex and understanding how a specific linker, such as PROTAC Linker 2, can mediate the crucial protein-protein interactions between the POI and the E3 ligase. These predictive models help to rationalize structure-activity relationships (SAR) and guide the optimization of linker design. acs.orgnih.gov

A variety of computational methods have been developed to model PROTAC-mediated ternary complexes. These approaches can be broadly categorized as "PROTAC-centric," where the linker's conformational properties guide the complex assembly, or "protein-centric," which uses protein-protein docking to predict favorable interactions. nih.gov Often, the most robust methods combine elements of both approaches. nih.gov

Key predictive modeling techniques applicable to a PROTAC incorporating the this compound include:

Molecular Docking and Protein-Protein Docking: These methods are used to predict the binding poses of the PROTAC's warhead and E3 ligase ligand to their respective proteins. researchgate.net Subsequently, protein-protein docking algorithms, often guided by the constraints imposed by the linker's length and flexibility, can generate models of the entire ternary complex. acs.orgnih.gov For a linker like this compound, its length and ether chain composition would define the spatial constraints for the docking simulations. nih.gov

Rosetta-Based Modeling: The Rosetta software suite includes powerful tools for protein structure prediction and design. Protocols like PRosettaC have been specifically developed to model PROTAC-induced ternary complexes. elsevierpure.comacs.orgsemanticscholar.orgresearchgate.netnih.gov These methods can systematically sample different protein-protein orientations and linker conformations to identify low-energy, plausible complex structures. acs.orgnih.gov The PRosettaC protocol, for instance, combines global docking with local, high-resolution refinement to achieve near-atomic accuracy. elsevierpure.comacs.org

Machine Learning (ML) and Artificial Intelligence (AI): More recently, ML and AI models are being trained on existing PROTAC data to predict degradation activity. researchgate.netarxiv.org These models can learn complex relationships between the features of the warhead, E3 ligand, cell type, and the linker's physicochemical properties to predict outcomes like DC50 (concentration for 50% degradation) and Dmax (maximum degradation). arxiv.org Generative models can also be used to design novel linkers with optimized properties. researchgate.netrsc.orgcbirt.net

The table below summarizes the primary computational models used to predict the formation and efficacy of PROTAC ternary complexes.

| Modeling Approach | Primary Function | Key Parameters Analyzed for the Linker | Example Tools/Protocols |

|---|---|---|---|

| Molecular Docking | Predicts binding modes and generates initial complex geometries. nih.gov | Length, Steric constraints, Attachment points. | PatchDock, HADDOCK acs.orgresearchgate.net |

| Molecular Dynamics (MD) Simulations | Assesses the stability and dynamics of the ternary complex. nih.govcomputabio.com | Flexibility, Conformational preferences, Solvation energy, Interaction energies. nih.gov | AMBER, CHARMM, GROMACS computabio.com |

| Rosetta-Based Modeling | Samples and refines ternary complex structures to identify low-energy conformations. elsevierpure.comacs.org | Conformational energy, Geometric fit, Interface score. | PRosettaC elsevierpure.comacs.orgsemanticscholar.orgresearchgate.netnih.gov |

| Machine Learning (ML) / AI | Predicts degradation activity and designs novel linkers. researchgate.netcbirt.net | Physicochemical properties, Topological features, Known structure-activity relationships. arxiv.org | DeepPROTACs, Graph Neural Networks cbirt.netresearchgate.net |

Databases and Cheminformatics Resources for PROTAC Linker Analysis (e.g., PROTAC-DB)

The rapid expansion of the PROTAC field has led to the generation of vast amounts of chemical and biological data. To manage this information and facilitate data-driven drug design, specialized databases and cheminformatics resources have been created. bio.toolsd4-pharma.com These resources are crucial for analyzing existing PROTACs and designing new ones, including those that might incorporate linkers like this compound.

PROTAC-DB: A primary resource in this area is PROTAC-DB, a web-based, open-access database that collects and integrates comprehensive information on PROTACs. bio.toolscncb.ac.cn It systematically curates data from scientific literature, providing a valuable tool for researchers. bio.tools The database is structured to allow users to analyze PROTACs by their constituent parts: the warhead, the E3 ligand, and the linker. oup.com

As of its latest versions, PROTAC-DB contains thousands of PROTAC entries, along with their chemical structures, physicochemical properties, and biological activities. bohrium.comoup.com For a researcher interested in a linker like this compound, PROTAC-DB would be an essential tool to search for existing PROTACs that utilize similar alkyl/ether motifs. Users can perform text-based searches (e.g., by target name) or structure-based searches to find relevant compounds. bio.tools

The key features and data types available in PROTAC-DB that are relevant for linker analysis are summarized in the table below.

| Feature/Data Type | Description | Relevance for Linker Analysis |

|---|---|---|

| Compound Information | Contains chemical structures, physicochemical properties (e.g., molecular weight, logP), and IUPAC names for thousands of PROTACs, warheads, E3 ligands, and linkers. oup.comoup.com | Allows for searching and filtering of linkers based on chemical structure, length, and properties. Enables comparison of this compound's properties to a large dataset of known linkers. |

| Biological Activity Data | Includes quantitative degradation data (DC50, Dmax), binding affinities for binary and ternary complexes, and cellular activity data. bio.toolsoup.com | Helps establish structure-activity relationships by correlating linker types with degradation efficacy and ternary complex stability. |

| Ternary Complex Structures | Provides access to experimentally determined (crystal structures) and computationally predicted 3D models of POI-PROTAC-E3 complexes. oup.comoup.com | Offers structural insights into how different linkers orient the POI and E3 ligase, which can guide the design of new PROTACs using linkers like this compound. |

| Search and Filtering Tools | The database supports text-based, structure-based, and substructure searches. Results can be filtered by properties like molecular weight or by the specific E3 ligase used. bio.toolsoup.com | Facilitates the identification of PROTACs containing linkers with specific structural motifs (e.g., alkyl/ether chains) to understand their typical applications and success rates. |

Other cheminformatics resources, such as compound screening libraries, also play a role in PROTAC design by providing diverse sets of linkers for experimental validation. The integration of data from resources like PROTAC-DB with the predictive power of computational models represents the current state-of-the-art approach to rationally designing and optimizing PROTACs. researchgate.net

Advanced and Emerging Concepts in Protac Linker Research and Linker 2 Type Enhancements

Novel Linker Chemistries Beyond Canonical Aliphatic and PEG Chains

Emerging linker technologies are moving beyond simple flexible chains to incorporate moieties that provide spatiotemporal control, conformational rigidity, and unique functionalities. These advancements aim to address challenges such as off-target effects and poor cellular permeability. nih.govresearchgate.net

Photo-switchable linkers integrate light-sensitive chemical groups, such as azobenzenes, into the PROTAC structure, enabling spatiotemporal control over protein degradation. nih.govfrontiersin.org The cis-trans isomerization of the azobenzene (B91143) moiety upon irradiation with specific wavelengths of light alters the linker length and conformation. nih.gov This change can switch the PROTAC between an active and an inactive state, thereby controlling the formation of the ternary complex. frontiersin.orgnih.gov For instance, an ortho-F4-azobenzene was incorporated into a PROTAC, creating a bistable "photoPROTAC" that could be toggled between its active trans-isomer and inactive cis-isomer using light at 415 nm and 530 nm, respectively. nih.gov This approach allows for precise control over protein degradation in a targeted area, minimizing systemic exposure and potential toxicities. nih.govfrontiersin.org Another strategy involves using a photolabile "cage" that is cleaved upon light exposure to release the active PROTAC. nih.gov

| Compound/Concept | Key Feature | Mechanism of Action | Reference |

| photoPROTACs | Azobenzene moiety | Light-induced cis-trans isomerization alters linker conformation, switching PROTAC activity on or off. | nih.govfrontiersin.org |

| Photocaged PROTACs | Photolabile caging group | Light irradiation cleaves the cage, releasing the active PROTAC. | nih.gov |

| Arylazopyrazole (AAP) PROTACs | Arylazopyrazole photoswitch | Enables light-triggered degradation of multiple protein kinases with on/off optical control. | nih.gov |

Macrocyclization of the linker is a strategy to pre-organize the PROTAC into a bioactive conformation, which can enhance potency and selectivity. nih.govdundee.ac.uk By adding a second, cyclizing linker to a traditional linear PROTAC, the flexibility of the molecule is constrained. nih.govdundee.ac.uk This "locking" of the bioactive conformation can lead to improved ternary complex formation. dundee.ac.uk A notable example is the development of a macrocyclic PROTAC derived from MZ1, a degrader of the BET protein BRD4. nih.govdundee.ac.uk This macrocyclization strategy not only enhanced the degradation potency for BRD4 but also improved selectivity among homologous BET proteins. nih.govdundee.ac.ukchemrxiv.org Computational modeling and co-crystal structures have validated this approach, demonstrating that the macrocyclic structure can establish new, favorable interactions within the ternary complex. nih.govchemrxiv.org

| Compound/Concept | Key Feature | Advantage | Reference |

| macroPROTAC-1 | Cyclized linker based on MZ1 | Enhanced degradation potency and selectivity for BRD4. | nih.govdundee.ac.uk |

Bio-orthogonal click chemistry allows for the in-cell assembly of PROTACs from smaller, more cell-permeable precursors. nih.govnih.gov This strategy, termed Click-Formed Proteolysis Targeting Chimeras (CLIPTACs), addresses the high molecular weight and poor permeability often associated with fully formed PROTACs. nih.gov In this approach, a target protein ligand functionalized with one part of a "click" chemistry pair (e.g., a trans-cyclooctene) and an E3 ligase ligand with the complementary partner (e.g., a tetrazine) are administered sequentially. nih.govnih.gov These precursors then react inside the cell to form the active PROTAC. nih.gov This method has been successfully used to degrade targets like BRD4 and ERK1/2. nih.gov The "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition, provides a rapid and efficient way to generate diverse PROTAC libraries for optimization. explorationpub.comrsc.org

| Compound/Concept | Key Feature | Mechanism of Action | Reference |

| CLIPTACs | In-cell click chemistry | Two smaller, cell-permeable precursors react bio-orthogonally inside the cell to form the active PROTAC. | nih.govnih.gov |

| Tz-thalidomide | Tetrazine-functionalized E3 ligase ligand | Reacts with a TCO-tagged target ligand for in-cell PROTAC formation. | nih.gov |

| TCO-JQ1 | Trans-cyclooctene-tagged BRD4 ligand | Reacts with Tz-thalidomide to form a BRD4-degrading CLIPTAC. | nih.gov |

Incorporating organometallic moieties like ferrocene (B1249389) into the linker introduces unique structural and dynamic properties. researchgate.netdundee.ac.uk Ferrocene, with its freely rotating cyclopentadienyl (B1206354) rings around an iron ion, can act as a "molecular hinge," allowing for dynamic conformational changes. researchgate.netdundee.ac.ukacs.org These PROTACs, termed FerroTACs, can adopt more compact, folded conformations in apolar environments, which can improve cellular permeability. researchgate.netdundee.ac.uksynthical.com The conformational flexibility, or "chameleonicity," imparted by the ferrocene linker can facilitate the adoption of an optimal orientation for ternary complex formation. researchgate.netdundee.ac.uk Cellular studies have shown that FerroTACs can exhibit robust target degradation, with profiles comparable or even superior to their non-metallocene counterparts. researchgate.netdundee.ac.ukchemrxiv.org

| Compound/Concept | Key Feature | Advantage | Reference |

| FerroTACs | Ferrocene-containing linker | Acts as a molecular hinge, enabling dynamic conformational changes that can improve cell permeability and target degradation. | researchgate.netdundee.ac.ukacs.org |

Linker Influence on Cooperativity in Ternary Complex Formation

The linker is a critical mediator of cooperativity in the formation of the PROTAC-induced ternary complex (POI-PROTAC-E3 ligase). nih.gov Cooperativity (α) describes the change in binding affinity of the PROTAC for one protein partner when the other is already bound. dundee.ac.uk A positive cooperativity (α > 1) indicates that the formation of the ternary complex is favored, often due to favorable protein-protein interactions between the POI and the E3 ligase, which are facilitated by the linker. nih.govacs.org The linker's length, rigidity, and composition dictate the relative orientation and proximity of the two proteins, thereby influencing these interactions. nih.govresearchgate.net A well-designed linker can stabilize the ternary complex, leading to more efficient ubiquitination and degradation. researchgate.netresearchgate.net Conversely, a poorly designed linker can lead to negative cooperativity (α < 1), where the binding of the second protein is hindered, resulting in reduced degradation efficiency. dundee.ac.uk Studies have shown that linker rigidification can promote positive cooperativity and increase the stability of the ternary complex. researchgate.net

Strategies for Linker-Mediated Selectivity Modulation

The linker can be strategically modified to achieve selective degradation of a specific protein, even among highly homologous family members. nih.govscienceopen.com Subtle changes in linker length or composition can exploit small structural differences between target proteins, leading to preferential formation of a productive ternary complex with one protein over another. nih.gov For example, a lapatinib-based PROTAC was able to degrade both EGFR and HER2; however, extending the linker by a single ethylene (B1197577) glycol unit resulted in a selective EGFR degrader by abolishing HER2 degradation. nih.gov Similarly, the BET degrader MZ1 shows relative selectivity for BRD4 over BRD2 and BRD3, a property largely attributed to the specific interactions facilitated by its linker within the VHL-MZ1-BRD4 ternary complex. nih.gov Altering the attachment point of the linker to the warhead or the E3 ligase ligand is another powerful strategy for modulating selectivity. explorationpub.comresearchgate.net By optimizing the linker's structure, it is possible to fine-tune the geometry of the ternary complex to favor interactions with the desired target, thereby enhancing selectivity. scienceopen.comacs.org

Future Directions and Challenges in Rational PROTAC Linker Design

The evolution of Proteolysis Targeting Chimeras (PROTACs) has marked a significant shift in therapeutic strategies, moving from occupancy-based inhibition to event-driven protein degradation. mdpi.com The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex. explorationpub.comcomputabio.com While early efforts often relied on empirical screening of linkers, the field is rapidly advancing toward a more rational, structure-guided design process. nih.gov This section explores the future directions and inherent challenges in this domain, with a conceptual focus on enhancements relevant to linker types such as "PROTAC Linker 2," a building block used to connect a warhead to an E3 ligase ligand. medchemexpress.commedchemexpress.com

Bridging the Gap between In Silico Prediction and Experimental Validation

A primary challenge in rational PROTAC design is the persistent gap between computational predictions and experimental outcomes. nih.gov While in silico tools are becoming indispensable for accelerating the design-build-test cycle, their predictive power is still under development. arxiv.org

Computational Approaches:

Molecular Modeling and Docking: Initial design stages often use computational methods to predict the structure of the ternary complex (Protein of Interest-PROTAC-E3 Ligase). explorationpub.com These models help estimate the required linker length and predict potential protein-protein interactions that could stabilize the complex. acs.orgresearchgate.net Software can be used to dock PROTACs to binary protein complexes to assess their fit and electrostatic complementarity. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations offer a more dynamic view, helping to evaluate the stability of predicted ternary complex poses over time. This approach can account for the inherent flexibility of the linker and the proteins, providing insights that static docking models cannot. computabio.comresearchgate.net

Machine Learning and AI: More recently, artificial intelligence (AI) and machine learning models are being developed to predict the degradation capabilities of PROTACs. arxiv.org These models are trained on existing experimental data to recognize patterns in linker length, composition, and attachment points that correlate with successful degradation. researchgate.net

Challenges and Experimental Validation: The primary limitation of these computational tools is the complexity and dynamic nature of the ternary complex. The flexibility of the linker introduces a significant entropic cost that is difficult to model accurately. nih.gov Furthermore, subtle changes in linker composition can dramatically alter the conformation and stability of the complex in ways that are not always captured by current scoring functions. nih.gov

Therefore, experimental validation remains crucial. Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) provide high-resolution structural data of the ternary complex, offering invaluable insights for rational design. nih.gov However, obtaining these structures is often a bottleneck. Biophysical methods are also employed to measure the binding affinities and cooperativity of ternary complex formation, which serve as essential data for validating and refining predictive models. acs.org The ultimate goal is to develop computational tools that can reliably predict the behavior of PROTACs a priori, thereby reducing the reliance on lengthy and resource-intensive empirical screening. acs.org

| In Silico Approach | Primary Function | Key Challenge | Experimental Validation Method |

|---|---|---|---|

| Molecular Docking | Predicts ternary complex geometry and identifies potential stabilizing interactions. acs.orgresearchgate.net | Static view; difficulty in accurately scoring poses and accounting for linker flexibility. nih.gov | X-ray Crystallography, Cryo-EM |

| Molecular Dynamics (MD) | Evaluates the stability and dynamics of the ternary complex over time. researchgate.net | Computationally intensive; accuracy is dependent on the quality of the starting model and force fields. | Biophysical assays (e.g., SPR, ITC) |

| Machine Learning/AI | Predicts degradation efficiency based on patterns in existing data. arxiv.org | Dependent on the quality and quantity of training data; may lack interpretability. researchgate.net | Cell-based degradation assays (e.g., Western Blot, DC50 determination) |

Developing Advanced Linker Design Paradigms for "Undruggable" Targets

Approximately 80% of the human proteome is considered "undruggable" by traditional small-molecule inhibitors, often due to a lack of well-defined active sites. arxiv.org PROTAC technology offers a transformative approach to target these proteins for degradation. mdpi.comacs.org In this context, the linker is not merely a spacer but an active modulator of biological activity, and its design is paramount to success.

The challenge with undruggable targets is that the warhead ligand may have only weak to moderate affinity. Therefore, the linker must be exquisitely optimized to facilitate a stable and productive ternary complex. This requires moving beyond synthetically tractable polyethylene (B3416737) glycol (PEG) and alkyl chains toward more sophisticated and functional linkers. nih.gov Advanced design paradigms focus on:

Conformational Rigidity: Incorporating rigid elements, such as aromatic rings or cyclic structures, into the linker can reduce the entropic penalty of ternary complex formation. nih.gov A more rigid linker can pre-organize the warhead and E3 ligase ligand into a favorable conformation for binding, enhancing cooperativity and degradation efficiency.

Vectorial Properties: The exit vector from the target-binding ligand is a crucial consideration. The linker's attachment point and trajectory must be precisely controlled to productively engage the E3 ligase. explorationpub.com Computational tools can help identify optimal attachment points that direct the linker towards the solvent-exposed surface of the target protein. nih.gov

Physicochemical Properties: For undruggable targets, achieving cellular permeability and suitable pharmacokinetic properties with large PROTAC molecules is a significant hurdle. explorationpub.com Linker design can modulate these properties by adjusting hydrophilicity, polarity, and hydrogen bond donors/acceptors to improve solubility and membrane passage.

By developing these advanced linker strategies, it becomes possible to create highly potent and selective degraders for proteins that have long been considered intractable, opening up new avenues for therapeutic intervention in oncology and other diseases. researchgate.netnih.gov

Integration of Multi-Omics Data for Linker Optimization (conceptual, no specific results found but relevant to academic direction)

The optimization of PROTAC linkers is a multi-parameter challenge where success depends on cellular context. The integration of multi-omics data—such as genomics, transcriptomics, and proteomics—represents a conceptual frontier for a more holistic and rational linker design process. quantori.com By analyzing complex biological data sets, researchers can gain a deeper understanding of the system in which a PROTAC operates, enabling the design of linkers optimized for specific disease states or patient populations.

Genomics and Transcriptomics: This data can reveal the expression levels of the target protein and the specific E3 ligase in different tissues or cancer subtypes. A linker could be designed to favor an E3 ligase that is highly expressed in tumor cells but not in healthy tissues, thereby enhancing the therapeutic window. Furthermore, genomic data can identify potential resistance mutations in the target protein or E3 ligase, prompting the design of next-generation linkers that can overcome these changes.

Proteomics: Global proteomic analysis can provide a comprehensive map of on- and off-target effects of a PROTAC. By observing unintended degradation of other proteins, the linker can be systematically modified to improve selectivity. For example, if a PROTAC causes the degradation of an anti-target protein, the linker's length or rigidity could be altered to disrupt the formation of the non-productive ternary complex while preserving the desired on-target activity.

Metabolomics: Analyzing the metabolic state of a cell can provide insights into how a PROTAC's activity might be influenced by the cellular environment. This could guide the design of linkers with properties that are optimized for the unique metabolic conditions found within a tumor microenvironment, for instance.

While the direct application of multi-omics data to guide the chemical synthesis of a specific linker is still an emerging concept, this integrated approach holds the potential to transition PROTAC design from a molecule-focused to a system-focused discipline. This would enable the development of more precise and personalized protein degraders with improved efficacy and safety profiles. quantori.com

Q & A

Q. What is the role of linker length in PROTAC Linker 2 design, and how does it influence ternary complex formation?

Linker length directly impacts PROTAC efficacy by modulating the spatial proximity of the POI and E3 ligase. Optimal length ensures ternary complex stability while avoiding steric clashes. For example, a 3-atom increase in a lapatinib-based PROTAC shifted selectivity from EGFR/HER2 to EGFR-only degradation . Systematic studies using ERα-targeting PROTACs revealed that 12-atom PEG linkers retained binding affinity, but 16-atom variants showed superior degradation due to enhanced ternary complex dynamics . Basic experimental approaches involve iterative SAR testing, starting with longer linkers and shortening until activity loss .

Q. How does linker composition (e.g., PEG vs. triazole) affect PROTAC solubility and cellular permeability?

Hydrophilic linkers like PEG improve solubility and stabilize ternary complexes via van der Waals interactions (e.g., with BRD4BD2’s His437), while hydrophobic components (alkanes) balance log P values . Triazole linkers, synthesized via click chemistry, enhance rigidity and metabolic stability. For instance, wogonin-based PROTACs with triazole linkers outperformed alkane-linked counterparts in CDK9 degradation . Methodologically, combinatorial libraries generated via Cu-catalyzed azide-alkyne cycloaddition allow rapid screening of linker compositions .

Q. What criteria guide the selection of linker attachment sites on POI and E3 ligase ligands?

Attachment sites are chosen based on solvent-exposed regions of ligand-protein interfaces. For ERα, attaching linkers at the C7 position of estradiol improved degradation efficacy compared to C16 . Structural analysis (e.g., X-ray crystallography or molecular docking) identifies regions where linker extensions do not disrupt ligand binding. Case studies on VHL ligands demonstrated that varying attachment points can shift isoform selectivity (e.g., p38α vs. p38δ degradation) .

Advanced Research Questions

Q. How can machine learning (ML) models address challenges in de novo PROTAC linker design?

ML algorithms like DeLinker generate linkers by predicting spatial compatibility between POI and E3 ligands. Reinforcement learning frameworks (e.g., PROTAC-INVENT) optimize linker SMILES strings while preserving warhead conformations, validated via docking scores and molecular dynamics (MD) simulations . For example, PROTAC-INVENT achieved 0.65-minute docking times per compound, outperforming traditional methods like Glide (3.46 minutes) . Challenges include limited training data and the need for ternary complex dynamics integration .

Q. How can researchers reconcile contradictory structure-activity relationship (SAR) data in linker optimization?

Contradictions often arise from target-specific ternary complex requirements. For instance, CRBN-targeting homo-PROTACs with 8-atom PEG linkers showed optimal activity, while TBK1/VHL PROTACs required ≥12-atom linkers . A multi-parametric approach combining MD simulations (to assess ternary complex stability) and metabolomics (to evaluate oxidative susceptibility) is recommended. Case studies on BRD4 degraders highlight how π-π stacking interactions with VHL’s Tyr98 can override length-dependent trends .

Q. What experimental and computational methods are used to analyze PROTAC-mediated ternary complexes?

Cryo-EM and X-ray crystallography resolve ternary complex structures, while NMR captures solution-state conformations. For example, saturation transfer difference NMR identified solvent-exposed regions in VHL ligands for linker attachment . Computational tools like RosettaDock predict ternary complex poses by sampling linker flexibility and protein-protein interactions . Recent advances include hybrid methods like FFT-based exhaustive sampling, which accounts for non-native protein interfaces .

Q. How do photo-switchable linkers (e.g., azobenzene) enable spatiotemporal control of protein degradation?

Azobenzene linkers undergo cis-trans isomerization under specific wavelengths, modulating PROTAC activity. For example, Azo-PROTACs degraded ABL/BCR-ABL in their trans-configuration (activated by 415 nm light) but were inactive in cis . Methodologically, UV-vis spectroscopy validates isomerization efficiency, while live-cell imaging tracks degradation kinetics. Challenges include tissue penetration limits and off-target effects from prolonged irradiation .

Q. What strategies improve PROTAC selectivity when linkers induce off-target degradation?

Linker-driven selectivity can be engineered via ternary complex stabilization. For BET proteins, benzene-containing linkers formed π-π interactions with VHL’s Tyr98, enabling BRD4-specific degradation . Isoform-selective PROTACs for p38 MAPK family members were designed by varying linker length and VHL attachment sites, which altered E3 ligase recruitment . Computational tools like AlphaFold-Multimer predict isoform-specific interfaces to guide linker optimization .

Methodological Guidelines

- Experimental Design : Prioritize iterative SAR studies with modular linker libraries (e.g., CLIPTACs) for rapid screening .

- Data Analysis : Use MM-GBSA scoring post-MD simulations to evaluate ternary complex stability .

- Contradiction Resolution : Cross-validate findings across multiple targets (e.g., BRD4 vs. ERα) to identify context-dependent trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.